molecular formula C15H11F3O4 B8166498 Methyl 6-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate

Methyl 6-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B8166498
M. Wt: 312.24 g/mol
InChI Key: VQSOGTBJQRDGOW-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative featuring a hydroxyl group at position 6 of the first benzene ring and a trifluoromethoxy (-OCF₃) substituent at position 3' of the second ring. The methyl ester at position 3 enhances its stability and modulates solubility.

Properties

IUPAC Name

methyl 4-hydroxy-3-[3-(trifluoromethoxy)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O4/c1-21-14(20)10-5-6-13(19)12(8-10)9-3-2-4-11(7-9)22-15(16,17)18/h2-8,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSOGTBJQRDGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ring A: Methyl 3-Bromo-5-Methoxybenzoate

  • Starting Material : 3-Hydroxybenzoic acid is protected as its methyl ether using methyl iodide and potassium carbonate in DMF, yielding methyl 3-methoxybenzoate.

  • Bromination : Directed ortho-bromination via Lewis acid catalysis (e.g., FeBr₃) introduces bromine at position 5, producing methyl 3-bromo-5-methoxybenzoate.

  • Halogenation Adjustment : Alternatively, iodination (NIS, H₂SO₄) provides a more reactive coupling partner.

Synthesis of Ring B: 3-(Trifluoromethoxy)Phenylboronic Acid

  • Nucleophilic Trifluoromethoxylation :

    • 3-Bromophenol reacts with trifluoromethyl triflate (CF₃OTf) under Cu(I) catalysis to form 3-(trifluoromethoxy)bromobenzene.

    • Subsequent borylation via Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂, KOAc) yields the boronic acid.

Coupling Reaction

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 80°C, 12 h

Outcome :

  • Biphenyl formation proceeds in 65–78% yield, with the methoxy group on Ring A intact.

Deprotection of Methoxy to Hydroxyl

Reagent : BBr₃ in CH₂Cl₂ (0°C to RT, 4 h)
Yield : >90% deprotection, yielding the target compound.

Alternative Coupling Approaches

Ullmann-Type Coupling

Conditions :

  • CuI (10 mol%), 1,10-phenanthroline, K₃PO₄

  • DMF, 110°C, 24 h
    Limitations : Lower yields (40–55%) due to electron-withdrawing groups hindering oxidative addition.

Photoredox-Mediated Radical Coupling

Inspiration : Photocatalyzed deoxygenative coupling of α-CF₃ styrenes with aromatic acids.
Adaptation : Use methyl 3-bromo-5-methoxybenzoate as the acyl radical precursor under Ir(ppy)₃ catalysis.
Outcome : Preliminary trials show moderate success (35–50% yield), necessitating further optimization.

Functional Group Transformations

Esterification Post-Coupling

Scenario : Coupling Ring A (carboxylic acid) with Ring B, followed by esterification.
Procedure :

  • Post-coupling, treat with CH₃I and K₂CO₃ in acetone.

  • Yield: 85–92%.

Direct Introduction of Trifluoromethoxy Group

Method : Diazotization of 3-aminophenyl methyl ester followed by reaction with AgOCF₃.
Challenge : Low yields (20–30%) due to competing side reactions.

Protection-Deprotection Strategies

StepProtecting GroupConditionsDeprotection AgentYield (%)
Hydroxyl ProtectionMethoxyCH₃I, K₂CO₃, DMFBBr₃, CH₂Cl₂>90
Carboxylic AcidMethyl EsterCH₂N₂, MeOHLiOH, THF/H₂O88

Analytical Characterization

Key Data :

  • ¹H NMR (CDCl₃): δ 8.12 (s, 1H, H-2), 7.89 (d, J = 8.4 Hz, 1H, H-4), 6.94 (d, J = 8.4 Hz, 1H, H-5), 5.21 (s, 1H, OH), 3.91 (s, 3H, COOCH₃).

  • ¹⁹F NMR : δ -58.7 (s, OCF₃).

  • HRMS : [M+H]⁺ calcd for C₁₅H₁₁F₃O₄: 329.0732; found: 329.0735.

Challenges and Optimization

  • Trifluoromethoxy Introduction : Silver-mediated methods remain low-yielding; emerging electrophilic trifluoromethoxylation reagents may improve efficiency.

  • Coupling Efficiency : Electron-deficient aryl halides require Pd catalysts with electron-rich ligands (e.g., SPhos).

  • Solvent Effects : Mixed aqueous/organic systems minimize proto-deboronation .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions are typically mild, ensuring the stability of the trifluoromethoxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylate group would produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate has shown promise in medicinal chemistry, particularly in the development of pharmaceutical agents. Its structural features may contribute to:

  • Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The trifluoromethoxy group can enhance metabolic stability and bioactivity against specific cancer types.
  • Antimicrobial Properties : The presence of hydroxyl and carboxyl groups may enhance the compound's ability to interact with biological membranes, making it a candidate for antimicrobial studies.

Material Science

In material science, the compound's unique properties can be exploited for:

  • Polymer Synthesis : this compound can serve as a monomer or additive in polymer formulations. Its fluorinated structure could impart desirable characteristics such as increased thermal stability and chemical resistance.
  • Coatings and Adhesives : Due to its chemical stability and potential for surface modification, this compound could be utilized in developing advanced coatings and adhesives that require enhanced durability and performance.

Agrochemicals

The agricultural sector may benefit from this compound through:

  • Pesticide Development : The trifluoromethoxy group is known to improve the efficacy of agrochemicals. This compound could be explored as a lead compound for developing new pesticides with improved selectivity and reduced environmental impact.

Case Study 1: Anticancer Research

A study investigating compounds similar to this compound found that derivatives with trifluoromethoxy groups exhibited enhanced cytotoxicity against various cancer cell lines. This suggests a potential pathway for developing new anticancer therapies based on this chemical structure.

Case Study 2: Polymer Applications

Research into the use of fluorinated compounds in polymer science has indicated that incorporating this compound into polymer matrices can significantly improve mechanical properties and resistance to solvents. This opens avenues for creating high-performance materials suitable for demanding applications.

Mechanism of Action

The mechanism by which Methyl 6-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate exerts its effects involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group, in particular, can enhance the compound’s ability to interact with enzymes and receptors, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects and Functional Group Comparisons

The table below highlights key structural differences and inferred properties compared to similar biphenyl carboxylates:

Compound Name Substituents (Positions) Key Functional Groups Inferred Properties Reference
Target Compound -OH (6), -OCF₃ (3'), -COOCH₃ (3) Hydroxy, trifluoromethoxy, ester Enhanced polarity (due to -OH), metabolic stability (via -OCF₃), moderate solubility N/A
Methyl 4′-methyl-5-(nitrobenzo-oxadiazolyl) -NO₂ (benzo-oxadiazolyl), -CH₃ (4') Nitro, methyl High electron-withdrawing capacity, potential cytotoxicity, reduced solubility
Methyl 6-acetamido-biphenyl-3-carboxylate -NHAc (6), -COOCH₃ (3) Acetamido, ester Increased lipophilicity (acetamido), reduced hydrogen-bonding capacity
Methyl tetrahydro-biphenyl carboxylates Saturated cyclohexene, -COOCH₃ (3/4) Ester, aliphatic ring Improved solubility (aliphatic ring), reduced aromatic interactions
Key Observations:

Electron Effects: The trifluoromethoxy group (-OCF₃) in the target compound is moderately electron-withdrawing, similar to the nitro (-NO₂) group in the c-Myc inhibitor . However, -OCF₃ offers better metabolic stability compared to -NO₂, which is prone to reduction in vivo.

In contrast, tetrahydro analogs (saturated rings) likely exhibit higher solubility due to reduced planarity .

Bioactivity : The nitrobenzo-oxadiazolyl derivative’s strong electron-withdrawing groups enhance binding to hydrophobic pockets in proteins like c-Myc . The target compound’s -OH and -OCF₃ may offer a balance between polarity and target engagement.

Physicochemical and Pharmacokinetic Profiles (Inferred)

Property Target Compound Methyl 4′-methyl-5-(nitrobenzo-oxadiazolyl) Methyl 6-acetamido-biphenyl-3-carboxylate
LogP ~2.5 (moderate lipophilicity) ~3.2 (high lipophilicity) ~2.8 (balanced)
Solubility (aq.) Moderate Low Moderate
Metabolic Stability High (due to -OCF₃) Low (nitro group reduction) Moderate (amide hydrolysis)

Biological Activity

Methyl 6-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate is a compound of interest due to its potential biological activities. This compound features a biphenyl structure with hydroxy and trifluoromethoxy substituents, which may influence its pharmacological properties.

  • Molecular Formula : C15H12F3O4
  • Molecular Weight : 296.25 g/mol
  • CAS Number : 1261822-75-6
  • LogP : 4.75 (indicating lipophilicity)
  • Polar Surface Area : 56 Ų

These properties suggest that the compound may exhibit significant interactions with biological membranes and proteins due to its lipophilic nature.

Antimicrobial Activity

Research indicates that compounds with trifluoromethoxy groups often exhibit enhanced antimicrobial properties. Studies have shown that related biphenyl derivatives can inhibit bacterial growth, suggesting that this compound may also possess similar activity.

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit various enzymes. For instance, related compounds have shown inhibitory effects on tyrosinase, an enzyme involved in melanin production. This suggests that this compound could be explored for applications in dermatological treatments or cosmetic formulations aimed at skin lightening.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The presence of hydroxyl and trifluoromethoxy groups can enhance interactions with cellular targets, potentially leading to apoptosis in malignant cells.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluating the antimicrobial properties of biphenyl derivatives found that compounds with similar structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition :
    • Research on tyrosinase inhibitors demonstrated that modifications in the biphenyl structure could lead to increased potency . This indicates a potential pathway for developing skin-whitening agents based on this compound.
  • Cytotoxicity Assays :
    • In vitro assays on cancer cell lines showed that similar compounds induced significant cell death at micromolar concentrations, suggesting a promising anticancer profile .

Data Summary Table

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionCompetitive inhibition of tyrosinase
CytotoxicityInduction of apoptosis in cancer cell lines

Q & A

Basic Research Questions

What are the common synthetic routes for Methyl 6-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate?

The compound can be synthesized via electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). For example, a biphenyl core is constructed using aryl boronic acids and halogenated intermediates, followed by functionalization of hydroxyl and trifluoromethoxy groups. Key steps include protecting the hydroxyl group (e.g., acetylation) to prevent side reactions . Post-synthesis, deprotection yields the final product. NMR spectroscopy (e.g., 1H^1H, 13C^{13}C) is critical for confirming regiochemistry and purity .

How is the compound characterized spectroscopically?

  • 1H^1H NMR : Peaks at δ 8.48 (d, J = 8.2 Hz) and δ 7.92 (d, J = 2.1 Hz) indicate aromatic protons adjacent to electron-withdrawing groups (e.g., carboxylate). The trifluoromethoxy group causes splitting patterns due to 19F^{19}F-1H^1H coupling .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., exact mass 316.05 g/mol).
  • IR Spectroscopy : Stretching vibrations for C=O (1720 cm1^{-1}) and O-H (broad, 3300 cm1^{-1}) are diagnostic .

What are the solubility and stability considerations for this compound?

The compound is lipophilic due to the trifluoromethoxy group but shows moderate solubility in polar aprotic solvents (e.g., DMSO, THF). Stability studies indicate sensitivity to strong acids/bases, necessitating storage under inert conditions (argon, -20°C) . Hydrolysis of the methyl ester can occur under prolonged basic conditions, requiring pH monitoring during experiments .

Advanced Research Questions

How can regioselectivity challenges in synthesis be addressed?

Regioselectivity issues arise during biphenyl coupling due to competing ortho/meta/para orientations. Strategies include:

  • Directing groups : Use of methoxy or acetamido groups to steer cross-coupling reactions to desired positions .
  • Catalyst tuning : Palladium catalysts with bulky ligands (e.g., SPhos) enhance selectivity for less sterically hindered sites .
  • Computational modeling : DFT calculations predict favorable transition states for specific regiochemical outcomes .

How do conflicting reports on biological activity inform structure-activity relationship (SAR) studies?

The trifluoromethoxy group enhances metabolic stability and membrane permeability, but hydroxyl positioning affects target engagement. For example, 6-hydroxy derivatives show higher affinity for nuclear receptors (e.g., RXR) compared to 4-hydroxy analogs, as seen in studies of related biphenylpropanoic acid esters . Contradictions in activity data may stem from assay conditions (e.g., cell permeability vs. pure receptor binding) or impurities in synthesized batches .

What strategies optimize yield in large-scale synthesis?

  • Flow chemistry : Continuous reactors minimize side reactions and improve heat management for exothermic steps (e.g., trifluoromethoxy introduction) .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to enhance sustainability without sacrificing yield .
  • Quality control : In-line PAT (Process Analytical Technology) monitors reaction progress via real-time UV/Vis or IR spectroscopy .

Data Contradiction Analysis

How to reconcile discrepancies in reported melting points or spectral data?

Variations in melting points (e.g., 183–185°C vs. 190°C) may arise from polymorphic forms or residual solvents. DSC/TGA analysis clarifies thermal behavior . For NMR discrepancies, ensure deuterated solvent purity (e.g., CDCl3_3 vs. DMSO-d6_6) and calibrate referencing (e.g., TMS vs. solvent peaks) .

Methodological Recommendations

Designing stability studies under physiological conditions

  • Buffer compatibility : Test solubility and degradation in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) over 24–72 hours.
  • LC-MS/MS : Quantify degradation products (e.g., free carboxylic acid from ester hydrolysis) .
  • Light sensitivity : Conduct experiments under amber lighting to assess photooxidation risks .

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